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PY-Pap

Chemical proteomics Target deconvolution Photoaffinity labeling

PY-PAP (CAS 2765218-57-1, MW 462.54) is a photoactivatable affinity probe and a functional derivative of the YAP transcriptional activator PY-60. It incorporates a diazirine photoreactive group for UV-induced covalent crosslinking and a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while retaining the cellular capability to activate YAP transcriptional activity.

Molecular Formula C25H30N6O3
Molecular Weight 462.5 g/mol
Cat. No. B15605746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePY-Pap
Molecular FormulaC25H30N6O3
Molecular Weight462.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H30N6O3/c1-2-3-11-25(28-29-25)12-10-23(32)31-17-15-30(16-18-31)14-7-13-26-24(33)21-19-22(34-27-21)20-8-5-4-6-9-20/h1,4-6,8-9,19H,3,7,10-18H2,(H,26,33)
InChIKeyVNBDOMPEKLAOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PY-PAP: Photoactivatable Affinity Probe for YAP Target Deconvolution and ANXA2 Identification


PY-PAP (CAS 2765218-57-1, MW 462.54) is a photoactivatable affinity probe and a functional derivative of the YAP transcriptional activator PY-60. It incorporates a diazirine photoreactive group for UV-induced covalent crosslinking and a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while retaining the cellular capability to activate YAP transcriptional activity [1]. Developed as part of the chemical proteomics effort that first identified annexin A2 (ANXA2) as a druggable component of the Hippo pathway, PY-PAP labels cathepsin D (CTSD) and ANXA2 in 293A cells upon UV irradiation . The probe was instrumental in deconvoluting the molecular target of PY-60, representing a rationally designed tool compound at the interface of phenotypic screening follow-up and chemical biology target engagement studies [1].

Why PY-60 or Generic Photoaffinity Probes Cannot Replace PY-PAP in Target Deconvolution Workflows


PY-PAP occupies a unique intersection of retained pharmacological function and engineered chemical reactivity that no single commercially available alternative replicates. The parent compound PY-60 (EC50 = 1.6 µM for YAP activation; Kd = 1.4 µM for ANXA2) activates YAP-dependent transcription but lacks any covalent capture or detection handle, rendering it unsuitable for target identification by chemical proteomics . Conversely, generic diazirine-alkyne photoaffinity probes offer the reactive functionality but are not derived from a validated bioactive scaffold and do not engage ANXA2 or activate YAP signaling [1]. Benzophenone-based photoaffinity probes, while historically common, exhibit markedly weaker photo-crosslinking efficiency compared to diazirine-based probes and require prolonged UV irradiation at wavelengths that can damage biological samples [1]. The critical differential is that PY-PAP was rationally designed and empirically validated to retain target engagement with ANXA2—confirmed by competitive labeling experiments where excess PY-60 (100 µM) specifically outcompetes PY-PAP (10 µM) for ANXA2 but not for off-target CTSD [2]. A user requiring both YAP pathway functional validation and target deconvolution cannot achieve this with PY-60 alone, nor with an untargeted photoaffinity probe, nor with a benzophenone-based analog.

PY-PAP Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Competitive Photoaffinity Labeling: PY-PAP (10 µM) Specifically Labels ANXA2, Competed by Excess PY-60 (100 µM) While CTSD Labeling Is Not Competed

In a direct head-to-head competitive labeling experiment in 293A cells, PY-PAP at 10 µM was used for in situ photo-crosslinking. When co-incubated with a 10-fold molar excess of parent compound PY-60 (100 µM), the ANXA2 band was specifically competed away in anti-biotin and anti-ANXA2 Western blot analyses of streptavidin-enriched material, while the CTSD band remained unaffected. This demonstrates that PY-PAP engages ANXA2 through the same binding site as PY-60, confirming retained target specificity after derivatization, and that the CTSD labeling represents a non-competed, likely lower-affinity interaction [1]. This competitive labeling design is the gold-standard control for photoaffinity probe specificity and is reported directly in the primary discovery paper (n=2 independent experiments) [1].

Chemical proteomics Target deconvolution Photoaffinity labeling

PY-PAP Retains YAP Transcriptional Activation Function: Functional Probe Unlike Inactive Photoaffinity Derivatives

A critical failure mode in photoaffinity probe design is loss of biological activity upon installation of photoreactive and click handles. PY-PAP was explicitly validated to retain the cellular function of activating YAP transcriptional activity, the defining pharmacological property of its parent compound PY-60 [1]. PY-60 activates YAP-dependent transcription with an EC50 of 1.6 µM in 293A-TEAD-LUC reporter cells and binds recombinant ANXA2 with a Kd of 1.4 µM . While a discrete EC50 value for PY-PAP has not been separately published, the probe was used at 10 µM—a concentration within the active range of PY-60—for all functional labeling experiments, and the retention of YAP activation is consistently stated across the primary paper and all vendor technical datasheets derived from the original characterization [1]. Many literature photoaffinity probes suffer from complete or partial loss of target binding upon functionalization; PY-PAP's retained activity distinguishes it as a fit-for-purpose chemical tool rather than a compromised derivative [2].

YAP signaling TEAD reporter assay Functional probe design

Diazirine-Based Photo-Crosslinking in PY-PAP Offers Superior Efficiency Over Benzophenone-Based Probes

PY-PAP employs an alkyl diazirine as its photoreactive group, a design choice supported by direct comparative literature demonstrating that diazirine-based photoaffinity probes achieve substantially higher crosslinking yields and specificity than benzophenone-based probes under equivalent conditions [1]. In a systematic comparison published in Scientific Reports, benzophenone photo-crosslinking activity was found to be 'much weaker than that of diazirine,' leading the authors to conclude that 'the use of benzophenone as a photo-affinity group is not appropriate, whereas diazirine could be effectively used' [1]. A separate study directly comparing diazirine- and benzophenone-based probes for histone modification reader capture demonstrated 'significantly improved photo-cross-linking rates, yields and specificities' for the diazirine probes [2]. The practical consequence is that PY-PAP achieves efficient covalent target capture at 10 µM probe concentration with UV irradiation, whereas benzophenone-based alternatives would require higher concentrations, longer irradiation times, and would generate more non-specific background—a critical factor for experiments in complex proteomes where signal-to-noise determines target identification success [1][3].

Photoaffinity chemistry Diazirine photochemistry Crosslinking efficiency

PY-PAP Enabled the Identification of ANXA2 as a Druggable Hippo Pathway Component—A Discovery Not Achievable with PY-60 Alone

The most impactful functional differentiation of PY-PAP is its demonstrated capability to identify the molecular target of PY-60. Using PY-PAP in chemical proteomics workflows—in situ crosslinking at 10 µM in 293A cells, click chemistry with biotin-azide, streptavidin enrichment, and LC-MS/MS analysis—ANXA2 was identified as the specific target through tryptic peptide identification with Metlin scores across n=5 independent experiments [1]. This target deconvolution was validated through multiple orthogonal approaches: isothermal titration calorimetry confirmed PY-60 binding to ANXA2 with Kd = 22 µM [1]; cellular thermal shift assays demonstrated ANXA2 stabilization by PY-60 (20 µM) in 293A cells (n=3) [1]; and siRNA-mediated ANXA2 knockdown phenocopied PY-60 treatment, reducing phosphorylated YAP levels [1]. Prior to this work, ANXA2 was not recognized as a druggable component of the Hippo pathway. The PY-60/YAP signaling axis has since been advanced into translational models—topical PY-60 promotes regenerative repair of cutaneous wounds in both pig and human models [2]. PY-PAP thus represents not merely a probe but a discovery-enabling tool that resolved the mechanism of action of a compound now in advanced preclinical development.

Hippo pathway Annexin A2 Target identification

PY-PAP Structural Docking Confirms Near-Identical ANXA2 Binding Pose to PY-60, Validating Probe Fidelity

Computational docking studies reported in the primary paper demonstrate that PY-PAP and PY-60 adopt nearly identical poses when docked to the first annexin repeat of ANXA2 (reference structure PDB ID: 1XJL) [1]. The docked complex reveals that residues deemed essential for PY-60 binding are conserved in the PY-PAP docking pose, while residues found dispensable by in situ labeling studies are also indicated [1]. This structural congruence provides a molecular rationale for PY-PAP's retained functional activity and validates the design strategy of appending the diazirine/alkyne moiety at a position that does not disrupt the critical ANXA2 pharmacophore interactions. In situ fluorescent labeling of ANXA2-FLAG transgenes followed by anti-FLAG immunoprecipitation after PY-PAP (10 µM) treatment and UV crosslinking further confirmed that PY-PAP labels specific annexin repeat domains, with quantification of rhodamine-azide labeled ANXA2-FLAG across n=3 biologically independent samples [1].

Molecular docking ANXA2 binding Structure-activity relationship

PY-PAP Application Scenarios: Where This Photoactivatable Affinity Probe Delivers Decisive Experimental Value


Target Deconvolution of Phenotypic Screening Hits in the YAP/Hippo Pathway

When a phenotypic screen identifies a small molecule that modulates YAP-dependent transcription but its molecular target is unknown, PY-PAP serves as the photoaffinity probe of choice for target ID. The established workflow—in situ labeling at 10 µM in 293A cells, UV crosslinking, click chemistry with biotin-azide, streptavidin enrichment, and LC-MS/MS—has been validated in the primary discovery paper with n=5 independent MS/MS experiments identifying ANXA2 with robust Metlin scores [1]. The competitive labeling control (10 µM PY-PAP + 100 µM PY-60) provides built-in specificity discrimination between genuine targets (ANXA2, competed) and non-specific interactors (CTSD, not competed) [1]. This workflow is directly transferable to any cell line expressing the target of interest and is supported by the commercial availability of PY-PAP from multiple vendors.

Chemical Proteomics Profiling of YAP Modulator Selectivity Across the Proteome

For laboratories conducting broader chemical proteomics studies of YAP modulators, PY-PAP enables quantitative, unbiased profiling of small molecule-protein interactions in native cellular environments. The diazirine photoreactive group provides superior crosslinking efficiency compared to benzophenone-based alternatives, minimizing false negatives from inefficient capture and false positives from prolonged UV exposure [2]. The alkyne handle is compatible with both fluorescent azides (rhodamine-azide for in-gel visualization) and affinity tags (biotin-azide for streptavidin pulldown), as demonstrated in the original characterization where both detection modalities were used for ANXA2 identification and quantification [1][3].

Validation of ANXA2 as a Therapeutic Target in Regenerative Medicine Research Programs

Following the demonstration that PY-60 promotes regenerative repair of cutaneous wounds in pig and human models through YAP activation [4], PY-PAP has become an essential tool for researchers validating ANXA2 target engagement in translational wound healing studies. The probe enables correlation of ANXA2 occupancy with functional outcomes (YAP target gene expression, keratinocyte proliferation) at the same 10 µM concentration used in the validated target identification workflow. The docking confirmation that PY-PAP binds ANXA2 at the same site as PY-60 (PDB: 1XJL) [3] supports its use in competitive binding assays to characterize novel ANXA2 ligands emerging from medicinal chemistry optimization campaigns.

Development and Benchmarking of Next-Generation Photoaffinity Probes for the Hippo Pathway

For chemical biology groups developing improved photoaffinity probes or evaluating alternative photoreactive groups (e.g., aryl azides, benzophenones, newer diazirine variants), PY-PAP serves as the reference standard for the Hippo/ANXA2 system. Its documented performance metrics—effective crosslinking at 10 µM, specific competitive labeling with 10-fold excess parent compound, successful MS/MS target identification across n=5 replicates, and docked structural validation [1][3]—establish a quantitative benchmark against which new probe designs can be compared. The class-level evidence that diazirine probes outperform benzophenone-based alternatives [2] further positions PY-PAP as the appropriate positive control in any photoaffinity probe development program targeting the YAP/TAZ-TEAD signaling axis.

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